CB30865 - 206275-15-2

CB30865

Catalog Number: EVT-263148
CAS Number: 206275-15-2
Molecular Formula: C26H22BrN5O2
Molecular Weight: 516.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CB-30865, also known as ZM 242421, is a potent and selective inhibitors of nicotinamide phosphoribosyltransferase (Nampt) with potential anticancer activity.
Source and Classification

CB30865 was identified through chemical proteomic approaches that highlighted its mechanism of action as an inhibitor of nicotinamide phosphoribosyltransferase. It is classified as a small molecule inhibitor and is part of a broader class of compounds aimed at targeting metabolic pathways in cancer cells . The compound is also known by its chemical name and has been assigned the CAS number 206275-15-2.

Synthesis Analysis

The synthesis of CB30865 involves several key steps, primarily focusing on the modification of quinazolinone structures to enhance their pharmacological properties.

  1. Starting Materials: The synthesis typically begins with commercially available precursors such as anthranilic acid or other substituted anilines.
  2. Key Reactions:
    • Cyclization reactions are employed to form the quinazolinone core.
    • Subsequent functional group modifications, including halogenation or alkylation, are performed to introduce substituents that optimize biological activity.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity levels suitable for biological testing.

Technical parameters such as reaction temperature, solvent choice, and reaction time are critical in optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of CB30865 can be characterized by its quinazolin-4-one backbone, which features a fused aromatic ring system that contributes to its lipophilicity and biological activity.

  • Molecular Formula: C14H12N4O
  • Molecular Weight: 240.27 g/mol
  • Structural Features:
    • The presence of nitrogen atoms in the heterocyclic ring enhances interaction with biological targets.
    • Functional groups such as carbonyls and amines play a role in binding affinity and solubility characteristics.

Crystallographic studies may provide insights into the three-dimensional conformation of CB30865, elucidating how structural variations influence its binding to nicotinamide phosphoribosyltransferase .

Chemical Reactions Analysis

CB30865 participates in several chemical reactions primarily centered around its interaction with biological macromolecules:

  1. Inhibition Reaction: The primary reaction involves the binding of CB30865 to nicotinamide phosphoribosyltransferase, inhibiting its activity. This interaction leads to decreased levels of nicotinamide adenine dinucleotide within cells, resulting in cytotoxic effects.
  2. Metabolic Stability: Studies indicate that CB30865 undergoes metabolic transformations that can affect its efficacy and half-life, necessitating further investigation into its pharmacokinetics .
Mechanism of Action

The mechanism of action for CB30865 revolves around its role as a potent inhibitor of nicotinamide phosphoribosyltransferase:

  1. Binding Affinity: CB30865 exhibits high binding affinity for the active site of nicotinamide phosphoribosyltransferase, which is crucial for the conversion of nicotinamide to nicotinamide mononucleotide.
  2. Impact on NAD+ Levels: By inhibiting this enzyme, CB30865 effectively reduces intracellular levels of nicotinamide adenine dinucleotide, leading to impaired energy metabolism and ultimately triggering apoptosis in cancer cells .
  3. Cell Cycle Effects: Research indicates that treatment with CB30865 results in cell cycle arrest, further contributing to its cytotoxic profile against various tumor types .
Physical and Chemical Properties Analysis

The physical and chemical properties of CB30865 are pivotal for understanding its behavior in biological systems:

  • Solubility: Initially noted for low aqueous solubility, modifications have been explored to enhance water solubility for better bioavailability during therapeutic applications .
  • Stability: The compound's stability under physiological conditions influences its effectiveness; studies assess how structural modifications can improve metabolic stability without compromising activity.
  • Melting Point and Boiling Point: These thermal properties are essential for determining suitable storage conditions and formulation strategies.
Applications

CB30865 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Therapy: Its primary application lies in oncology as a potential treatment for various cancers by targeting metabolic pathways crucial for tumor survival.
  2. Research Tool: As a specific inhibitor of nicotinamide phosphoribosyltransferase, it serves as a valuable tool for elucidating the role of this enzyme in cellular metabolism and disease processes .
  3. Drug Development: Ongoing research focuses on optimizing analogs of CB30865 to enhance efficacy, reduce toxicity, and improve pharmacokinetic profiles for clinical use.
Synthetic Chemistry and Structural Optimization of Quinazolin-4-one Scaffolds

Rational Design Strategies for Water-Soluble Analogues of CB30865

The low aqueous solubility of CB30865 (<1 μM at pH 6) presented significant challenges for in vivo evaluation and therapeutic application. To address this, a targeted rational design strategy focused on introducing ionizable amino functionalities at the 2-position of the quinazolin-4-one core. This approach aimed to enhance hydrophilicity while preserving the compound’s potent bioactivity. Researchers hypothesized that replacing the methyl group at the 2-position with basic amines like N-methylpiperazine would improve water solubility through protonation. Molecular modeling studies confirmed that such modifications occupied similar spatial regions as the original methyl group, minimizing steric clashes with the target enzyme’s binding pocket. This strategy successfully yielded analogues with solubility increases of >600-fold (e.g., 636 μM for compound 5a at pH 6) while maintaining nanomolar cytotoxicity [1] [3].

Table 1: Solubility and Cytotoxicity of Key CB30865 Analogues

CompoundR Group (Position 2)Solubility (μM, pH 6)W1L2 IC₅₀ (nM)
CB30865-CH₃<12.8 ± 0.50
5a-N(CH₃)CH₂CH₂N(CH₃)₂6360.49 ± 0.24
5g-N-Methylpiperazine9921.2 ± 0.3

Linear Synthetic Pathways from 3-Chloro-4-Methylaniline Derivatives

The synthesis of CB30865 analogues followed a modular linear sequence starting from 3-chloro-4-methylaniline to ensure scalability and precise regiochemical control. The optimized pathway comprised seven steps:

  • Quinazolinone Core Formation: Cyclocondensation with formamidine acetate in ethylene glycol monomethyl ether at 95–130°C generated the 3,4-dihydroquinazolin-4-one scaffold.
  • Bromination: Selective electrophilic bromination at the 7-position using bromine/acetic acid.
  • N-Alkylation: Introduction of the prop-2-ynyl moiety via SN₂ reaction with propargyl bromide.
  • Chloromethylation: Conversion of the 6-methyl group to chloromethyl using SOCl₂.
  • Nucleophilic Displacement: Installation of the benzamide linker through amine displacement.
  • Amide Coupling: Reaction with 3-(aminomethyl)pyridine using EDC/HOBt.
  • Final Functionalization: Introduction of amino groups at the 2-position via nucleophilic substitution [1] [5].This sequence enabled precise modifications at each structural region (A–E) while maintaining yields >70% for critical steps.

Impact of Amino Functionalities at the 2-Position on Solubility and Bioactivity

Systematic replacement of the 2-methyl group with basic amines profoundly influenced both physicochemical properties and target engagement. Analogues featuring N-methylpiperazine (5g), dimethylaminopropylamine (5a), or morpholine groups exhibited:

  • Enhanced Solubility: Protonation of tertiary amines increased solubility to 636–992 μM (vs. <1 μM for CB30865) at physiologically relevant pH.
  • Retained Cytotoxicity: IC₅₀ values against W1L2 lymphoblastoid cells remained in the subnanomolar range (0.49–1.2 nM).
  • Unique Cell Cycle Effects: Unlike classical antifolates, these compounds induced delayed, non-phase-specific arrest across multiple cell lines (CH1 ovarian, L1210 leukemia). Mechanistically, this aligned with inhibition of NAD⁺ biosynthesis via Nampt rather than thymidylate synthase [1] [3].Notably, 5a demonstrated 6-fold greater potency (IC₅₀ = 0.49 nM) than CB30865, attributed to improved cellular uptake via solute transporters.

Comparative Analysis of Cytotoxicity in Analogues (5a–j, 31a–c)

A library of 15 analogues (5a–j, 31a–c, 32–33) was evaluated for growth inhibition across tumor cell lines. Key findings include:

  • Potency Enhancements: Analogues 5a, 5b, and 5g exhibited IC₅₀ values of 0.49, 0.68, and 1.2 nM, respectively, in W1L2 assays – up to 6-fold more potent than CB30865 (2.8 nM).
  • Structural Determinants:
  • 5a (2-dimethylaminopropylamino) showed optimal activity.
  • 31a–c (bulky aryl substitutions) reduced potency 10-fold, indicating steric constraints.
  • Rescue Experiments: Cytotoxicity was not reversed by thymidine or folates, confirming a folate-independent mechanism distinct from thymidylate synthase inhibition. In contrast, NAD⁺ or nicotinamide mononucleotide (NMN) fully rescued cells, validating Nampt as the primary target [1] [3] [7].

Table 2: Cytotoxicity Profile of Select Analogues

CompoundW1L2 IC₅₀ (nM)Solubility (μM)Rescue by NAD⁺
CB308652.8 ± 0.50<1Yes
5a0.49 ± 0.24636Yes
5b0.68 ± 0.15548Yes
5g1.2 ± 0.3992Yes
31a28.1 ± 4.2315Partial

Structure-Activity Relationship (SAR) Profiling for Enhanced Antitumor Potency

Comprehensive SAR analysis identified five critical regions governing Nampt inhibition and cytotoxicity:

  • A-Region (3-Pyridylmethylamide): Essential for cellular activity. Replacement with phenyl decreased potency 100-fold.
  • B-Region (Benzamide Linker): Tolerated halogen substitutions but required para-carbonyl geometry.
  • C-Region (Prop-2-ynyl Group): Optimal with small unsaturated groups (e.g., 3,3-dimethylallyl boosted activity).
  • D-Region (Quinazolin-4-one Core): Quinazolin-4-one or 1,2,3-benzotriazin-4-one mandatory; modifications abolished activity.
  • E-Region (2-Substituent): Methyl → amino substitutions enhanced solubility without compromising target binding.

Notably, CD73 expression in tumors inversely correlated with compound efficacy due to ectoenzyme-mediated conversion of NMN to NR (a Nampt-independent NAD⁺ precursor). This suggests combined inhibition of Nampt and CD73 could overcome resistance mechanisms observed clinically [1] [4] [7].

Table 3: Key SAR Determinants in CB30865 Analogues

RegionPermitted ModificationsEffect on IC₅₀Target Interaction
A (Pyridine)None>100-fold loss if alteredH-bonding with Nampt active site
B (Linker)Halogens at meta/ortho positions<2-fold changeHydrophobic pocket occupancy
C (Alkynyl)3,3-Dimethylallyl > propargyl > ethyl3–5× improvementVan der Waals interactions
D (Core)Benzotriazinone ≈ QuinazolinoneNo lossπ-Stacking with Phe⁴³⁵
E (2-Substituent)-N(CH₃)CH₂CH₂N(CH₃)₂ > -CH₃6× improvement (5a)Solubility enhancement

Properties

CAS Number

206275-15-2

Product Name

CB30865

IUPAC Name

4-[(7-bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C26H22BrN5O2

Molecular Weight

516.4 g/mol

InChI

InChI=1S/C26H22BrN5O2/c1-3-11-32(16-20-12-22-24(13-23(20)27)30-17(2)31-26(22)34)21-8-6-19(7-9-21)25(33)29-15-18-5-4-10-28-14-18/h1,4-10,12-14H,11,15-16H2,2H3,(H,29,33)(H,30,31,34)

InChI Key

SHNBLWMBWXIKMR-UHFFFAOYSA-N

SMILES

CC1=NC(=O)C2=C(N1)C=C(C(=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)Br

Solubility

Soluble in DMSO, not in water

Synonyms

CB-30865; CB 30865; CB30865; ZM 242421; ZM242421; ZM-242421.

Canonical SMILES

CC1=NC2=C(C=C(C(=C2)Br)CN(CC#C)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C(=O)N1

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C=C(C(=C2)CN(CC#C)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.